Stereochemical Identity: (R)-Configuration vs. (S)-Enantiomer and Racemate
The target compound, (R)-tert-butyl pyrrolidine-2-carboxylate, exhibits a specific optical rotation of [α]20D = 44 ± 1° (C=1 in EtOH) . In contrast, its enantiomer, (S)-tert-butyl pyrrolidine-2-carboxylate (L-proline tert-butyl ester, CAS 2812-46-6), is reported to have a significantly different specific rotation of [α]20D = -55.0° under similar conditions . This difference is a direct, quantifiable measure of the opposite absolute configuration, which dictates the compound's utility as a chiral auxiliary. The racemic mixture (CAS 143986-00-5) would exhibit no net optical rotation and is therefore unsuitable for any application requiring stereochemical induction .
| Evidence Dimension | Optical Rotation [α]20D |
|---|---|
| Target Compound Data | 44 ± 1° (C=1, EtOH) |
| Comparator Or Baseline | (S)-enantiomer: -55.0° (C=1, EtOH); Racemate: 0° |
| Quantified Difference | Δ[α]20D ≈ 99° between enantiomers |
| Conditions | Polarimetry in ethanol (concentration 1 g/100 mL) |
Why This Matters
Selection of the correct enantiomer is non-negotiable for asymmetric synthesis; this quantitative optical rotation data provides a verifiable QC metric for ensuring the correct stereoisomer is procured and used.
